molecular formula C13H12BrNO3 B12874848 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid CAS No. 89267-28-7

5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B12874848
CAS No.: 89267-28-7
M. Wt: 310.14 g/mol
InChI Key: XJGIQWOKTKEDFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-methylquinoline followed by ethoxylation and carboxylation under controlled conditions .

Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield azido or amino derivatives, while oxidation reactions can produce quinoline N-oxides .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid is unique due to its carboxylic acid functional group, which enhances its solubility and reactivity. This makes it more versatile for various chemical reactions and applications .

Properties

CAS No.

89267-28-7

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

5-bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H12BrNO3/c1-3-18-10-5-4-9-11(12(10)14)8(13(16)17)6-7(2)15-9/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

XJGIQWOKTKEDFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C(N=C2C=C1)C)C(=O)O)Br

Origin of Product

United States

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